

Spectroscopic Profile of 2-Amino-6-nitrobenzyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-6-nitrobenzyl alcohol

Cat. No.: B1218528

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Amino-6-nitrobenzyl alcohol** (CAS No: 98451-51-5). Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds, including 2-aminobenzyl alcohol and 2-nitrobenzyl alcohol, alongside established principles of spectroscopic interpretation. The information herein serves as a valuable resource for the characterization and analysis of this important chemical intermediate.

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for **2-Amino-6-nitrobenzyl alcohol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-Amino-6-nitrobenzyl alcohol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5-7.8	d	1H	Ar-H (adjacent to -NO ₂)
~6.8-7.2	t	1H	Ar-H
~6.5-6.7	d	1H	Ar-H (adjacent to -NH ₂)
~4.5	s	2H	-CH ₂ OH
~5.0 (broad s)	2H	-NH ₂	
~3.5 (broad s)	1H	-OH	

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Amino-6-nitrobenzyl alcohol**

Chemical Shift (δ , ppm)	Assignment
~150	C-NH ₂
~148	C-NO ₂
~130	Ar-CH
~128	Ar-C (ipso, attached to -CH ₂ OH)
~118	Ar-CH
~115	Ar-CH
~60	-CH ₂ OH

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for **2-Amino-6-nitrobenzyl alcohol**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3500-3300	O-H (Alcohol)	Stretching
3400-3200	N-H (Amine)	Stretching
3100-3000	C-H (Aromatic)	Stretching
2950-2850	C-H (Aliphatic)	Stretching
1620-1580	C=C (Aromatic)	Stretching
1550-1500	N-O (Nitro)	Asymmetric Stretching
1365-1335	N-O (Nitro)	Symmetric Stretching
1300-1200	C-N (Amine)	Stretching
1200-1000	C-O (Alcohol)	Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Expected UV-Vis Absorption Maxima for **2-Amino-6-nitrobenzyl alcohol**

λ _{max} (nm)	Solvent	Chromophore
~280-300	Ethanol	π → π* transitions of the nitro-substituted aromatic ring
~380-420	Ethanol	n → π* transitions involving the nitro and amino groups

Experimental Protocols

The following are detailed, representative methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).

- Sample Preparation: Approximately 5-10 mg of **2-Amino-6-nitrobenzyl alcohol** is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- ¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
- ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is conducted. A 30° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is generally required to achieve an adequate signal-to-noise ratio.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectra are obtained using an FT-IR spectrometer.

- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of **2-Amino-6-nitrobenzyl alcohol** is ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the empty sample compartment is recorded first. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. Data is commonly an average of 16 to 32 scans to improve the signal-to-noise ratio.
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

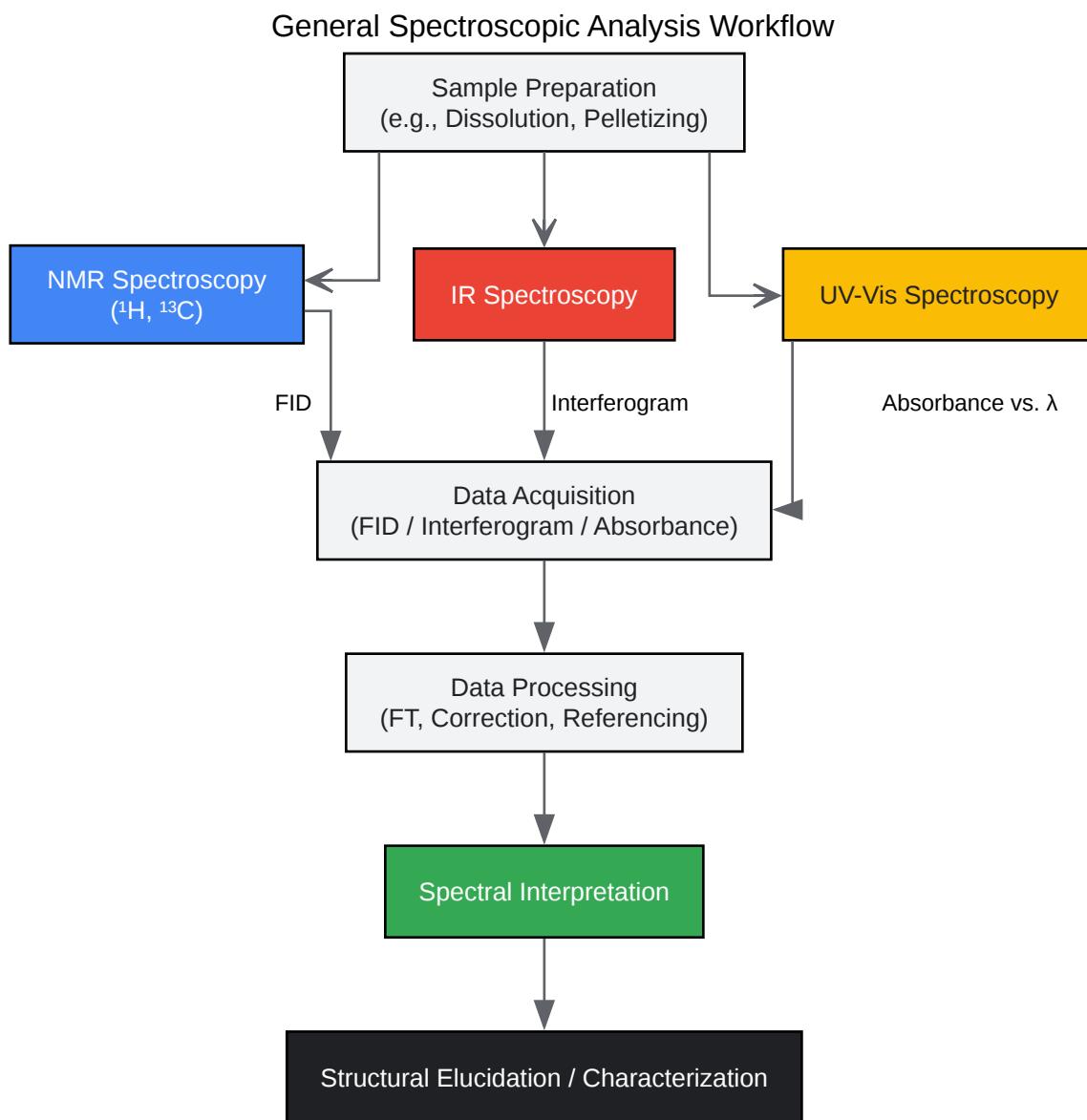
UV-Vis Spectroscopy

UV-Visible absorption spectra are recorded on a double-beam UV-Vis spectrophotometer.

- Sample Preparation: A stock solution of **2-Amino-6-nitrobenzyl alcohol** is prepared by dissolving a precisely weighed amount of the compound in a spectroscopic grade solvent (e.g., ethanol) to a known concentration (typically in the range of 10^{-4} to 10^{-5} M).
- Data Acquisition:
 - Two quartz cuvettes are filled, one with the pure solvent (as a reference) and the other with the sample solution.
 - The spectrophotometer is set to scan a wavelength range, typically from 200 to 600 nm.
 - The instrument records the absorbance of the sample solution as a function of wavelength.
- Data Processing: The resulting spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λ_{max}) are identified from the plot.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-Amino-6-nitrobenzyl alcohol**.



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Caption: A flowchart illustrating the key stages of spectroscopic analysis.

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